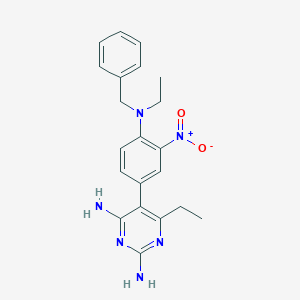

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

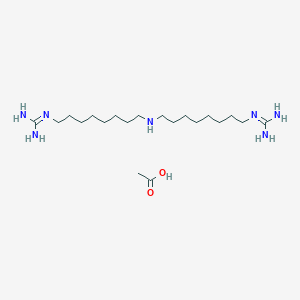

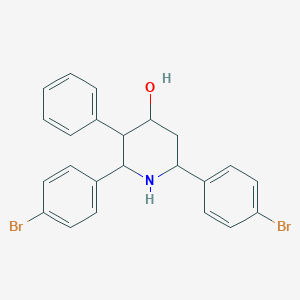

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene, also known as benzo(e)pyrene-4,5-oxide (B[e]P-4,5-oxide), is a highly reactive metabolite of benzo(e)pyrene (B[e]P), which is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, charbroiled foods, and air pollution. B[e]P-4,5-oxide has been identified as a potent mutagen and carcinogen, and its role in the development of cancer has been extensively studied.

Mecanismo De Acción

B[e]P-4,5-oxide exerts its carcinogenic effects by binding covalently to DNA, forming bulky adducts that can interfere with DNA replication and transcription. The adducts can also induce DNA damage and trigger the DNA repair machinery, leading to mutations and chromosomal aberrations. B[e]P-4,5-oxide can also activate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-κB (NF-κB) pathway, which can promote cell proliferation, inhibit apoptosis, and induce inflammation.

Efectos Bioquímicos Y Fisiológicos

B[e]P-4,5-oxide has been shown to induce a wide range of biochemical and physiological effects. It can induce oxidative stress and inflammation, leading to tissue damage and dysfunction. B[e]P-4,5-oxide can also interfere with cellular metabolism and energy production, leading to cellular dysfunction and death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

B[e]P-4,5-oxide is a potent and specific mutagen that can induce DNA damage and trigger DNA repair mechanisms. It is a valuable tool for studying the mechanisms of carcinogenesis and for testing the mutagenic potential of various chemicals and compounds. However, the use of B[e]P-4,5-oxide is limited by its high reactivity and toxicity, which can make it difficult to handle and use in experiments.

Direcciones Futuras

Future research on B[e]P-4,5-oxide should focus on elucidating the mechanisms of its carcinogenic effects and identifying ways to prevent or mitigate its toxic effects. Studies should also focus on developing new methods for synthesizing and handling B[e]P-4,5-oxide, as well as identifying new applications for this potent mutagen in scientific research.

In conclusion, B[e]P-4,5-oxide is a highly reactive metabolite of 4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene(e)pyrene that has been extensively studied for its mutagenic and carcinogenic effects. Its use in scientific research has provided valuable insights into the mechanisms of carcinogenesis and the mutagenic potential of various chemicals and compounds. However, its high reactivity and toxicity limit its use in experiments, and future research should focus on developing new methods for handling and synthesizing B[e]P-4,5-oxide, as well as identifying new applications for this potent mutagen.

Métodos De Síntesis

B[e]P-4,5-oxide is synthesized by the oxidation of B[e]P with various oxidizing agents, such as m-chloroper4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyreneic acid, lead tetraacetate, and potassium permanganate. The reaction yields B[e]P-4,5-oxide as a mixture of two diastereomers, which can be separated by chromatography.

Aplicaciones Científicas De Investigación

B[e]P-4,5-oxide has been widely used as a tool in scientific research to study the mechanisms of carcinogenesis. It is a potent mutagen that can induce DNA damage by forming adducts with DNA bases, leading to mutations and chromosomal aberrations. B[e]P-4,5-oxide has also been shown to activate various signaling pathways involved in cell proliferation, apoptosis, and inflammation, which are important processes in cancer development.

Propiedades

Número CAS |

115664-49-8 |

|---|---|

Nombre del producto |

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene |

Fórmula molecular |

C20H11NO3 |

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

9-nitro-14-oxahexacyclo[10.7.2.02,7.08,21.013,15.016,20]henicosa-1(20),2,4,6,8,10,12(21),16,18-nonaene |

InChI |

InChI=1S/C20H11NO3/c22-21(23)15-9-8-14-18-16-11(6-3-7-13(16)19-20(14)24-19)10-4-1-2-5-12(10)17(15)18/h1-9,19-20H |

Clave InChI |

YXCUTAHELJGPFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5C(O5)C6=C4C2=C(C=C6)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5C(O5)C6=C4C2=C(C=C6)[N+](=O)[O-] |

Sinónimos |

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)

![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)